molecular formula C24H34FN7O2 B12311712 7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide

7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide

Cat. No.: B12311712
M. Wt: 471.6 g/mol
InChI Key: ONIHBIZGUJZDHG-UHFFFAOYSA-N
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Description

7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide is a macrocyclic compound known for its potent inhibitory activity against Mer tyrosine kinase (MerTK). This compound has garnered significant attention in drug discovery due to its high selectivity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[1531]henicosa-1(21),17,19-triene-20-carboxamide involves a structure-based drug design approachSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of automated reactors and continuous flow chemistry, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound in studies of macrocyclic chemistry and structure-activity relationships.

    Biology: Investigated for its role in inhibiting MerTK, which is involved in various cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases where MerTK is implicated, such as cancer.

Mechanism of Action

The compound exerts its effects by binding to the ATP pocket of MerTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, disrupting signaling pathways involved in cell survival, proliferation, and migration .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H34FN7O2

Molecular Weight

471.6 g/mol

IUPAC Name

7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide

InChI

InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32)

InChI Key

ONIHBIZGUJZDHG-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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